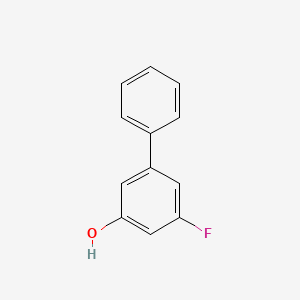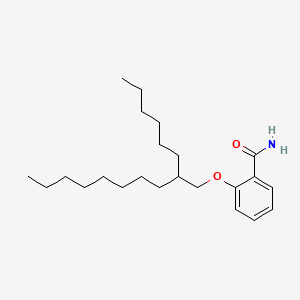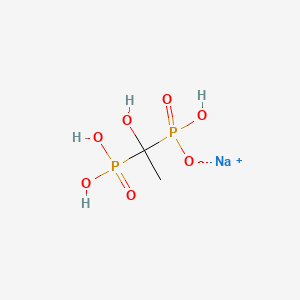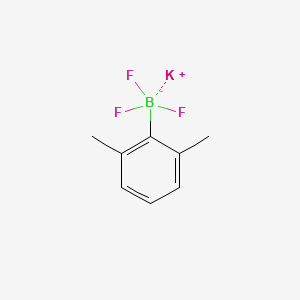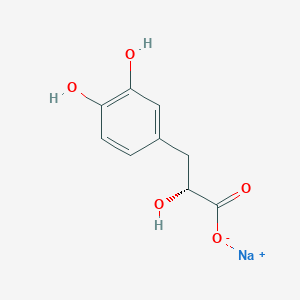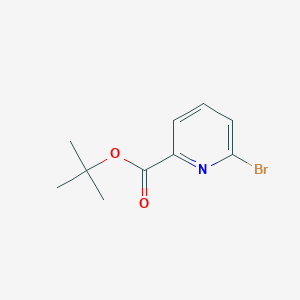
Tert-butyl 6-bromopicolinate
Descripción general
Descripción
Tert-butyl 6-bromopicolinate is a chemical compound with the CAS Number: 910044-07-4 . It has a molecular weight of 258.11 .
Synthesis Analysis
The synthesis of Tert-butyl 6-bromopicolinate involves several stages. In one method, diethylaminoethanol is introduced into dimethylformamide at room temperature. Sodium hydride is then added and the mixture is stirred for 30 minutes. A solution of Tert-butyl 6-bromopicolinate in dimethylformamide is added dropwise and the reaction mixture is stirred at room temperature for 16 hours .
Molecular Structure Analysis
The molecular structure of Tert-butyl 6-bromopicolinate is represented by the InChI code: 1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 .
Physical And Chemical Properties Analysis
Tert-butyl 6-bromopicolinate is a solid at room temperature . It has a molecular weight of 258.11 .
Aplicaciones Científicas De Investigación
Synthesis of Morpholine Derivatives : The research conducted by D’hooghe et al. (2006) presented a novel approach for synthesizing cis-3,5-disubstituted morpholine derivatives. This involved transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into a specific morpholine, which was then used as a substrate for further synthesis (D’hooghe et al., 2006).
Cascade Recyclization in Pyrazolo[5,1-c][1,2,4]triazines : Ivanov (2020) explored the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, leading to rapid cascade reactions with high-yield outcomes. This process illustrates the potential of tert-butyl derivatives in facilitating complex chemical transformations (Ivanov, 2020).
- ophysical properties, useful in light-emitting diodes (LEDs) and other electronic applications (Danel et al., 2002).
Synthesis of Bipyridine Derivatives : Cassol et al. (2000) described a high-yielding synthesis of 6,6'-dimethyl-2,2'-bipyridine through the reductive homocoupling of 6-bromopicoline. This synthesis pathway is significant in the field of coordination chemistry and the creation of ligands for metal complexes (Cassol et al., 2000).
Marine Drug Synthesis : Li et al. (2013) researched the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in studying the structure-activity relationships of antitumor antibiotic tetrahydroisoquinoline natural products. This showcases the role of tert-butyl derivatives in medicinal chemistry and drug development (Li et al., 2013).
Herbicidal Activity of Oxazolinones : Kudo et al. (1998) synthesized a series of 3-aryl-5-tert-butyl-4-oxazolin-2-ones, which exhibited significant herbicidal activity against various weeds. This research highlights the agricultural applications of tert-butyl derivatives (Kudo et al., 1998).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 6-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVWFOLGYTRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-bromopicolinate | |
CAS RN |
910044-07-4 | |
| Record name | tert-Butyl 6-bromopicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



